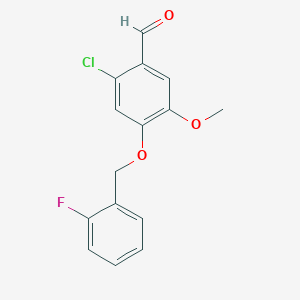![molecular formula C10H15BF4N6O B13009246 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a chemical compound known for its application in peptide synthesis. It is a coupling agent that enhances the efficiency of peptide bond formation while minimizing racemization .
Vorbereitungsmethoden
The synthesis of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the reaction of dimethylamine with 1H-[1,2,3]triazolo[4,5-b]pyridine 3-oxide in the presence of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency. The compound is usually stored at low temperatures (2-8°C) to preserve its stability .
Analyse Chemischer Reaktionen
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is primarily used in peptide coupling reactions, where it facilitates the formation of peptide bonds between amino acids.
Common reagents used in these reactions include dimethylamine, tetrafluoroboric acid, and various solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides with high coupling efficiency and low racemization .
Wissenschaftliche Forschungsanwendungen
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound acts as a coupling agent, forming an intermediate complex with the carboxyl group, which then reacts with the amino group of another amino acid to form a peptide bond. This process is highly efficient and minimizes racemization .
Vergleich Mit ähnlichen Verbindungen
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is compared with other similar compounds such as:
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate: This compound also acts as a peptide coupling agent but has different efficiency and racemization properties.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: Known for its use in peptide synthesis, it has similar applications but may differ in reaction conditions and efficiency.
The uniqueness of this compound lies in its high coupling efficiency and low racemization, making it a preferred choice in peptide synthesis .
Eigenschaften
Molekularformel |
C10H15BF4N6O |
|---|---|
Molekulargewicht |
322.07 g/mol |
IUPAC-Name |
[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H15N6O.BF4/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |
InChI-Schlüssel |
ZGUAEWZKPLPUMC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)





![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)





